2-(benzylamino)-2-thioxo-N-[4-(trifluoromethyl)phenyl]acetamide
Description
2-(Benzylamino)-2-thioxo-N-[4-(trifluoromethyl)phenyl]acetamide (C₁₆H₁₃F₃N₂OS; molecular weight 338.347) is a thiourea-acetamide hybrid compound characterized by a benzylamino group and a 4-(trifluoromethyl)phenyl substituent . Its structure combines a thioxoacetamide backbone with a trifluoromethyl group, which confers unique electronic and steric properties. The compound’s CAS registry number is 271798-63-1, and it is identified by ChemSpider ID 583740 .
Properties
IUPAC Name |
2-(benzylamino)-2-sulfanylidene-N-[4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2OS/c17-16(18,19)12-6-8-13(9-7-12)21-14(22)15(23)20-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPGLCTYZSKWZJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)C(=O)NC2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(benzylamino)-2-thioxo-N-[4-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting with the reaction of benzylamine with appropriate reagents to introduce the thioxo and trifluoromethyl groups. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Reactivity of the Thioamide Group
The –C(=S)–NH– group participates in nucleophilic substitutions and cycloadditions :
Key Note : The thioamide’s sulfur atom is more reactive than oxygen analogs, enabling selective modifications .
Benzylamine Substituent
| Reaction | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Deprotection | H₂/Pd-C, ethanol | Primary amine (free –NH₂) | |
| Acylation | Acetyl chloride, pyridine | N-Acetylated derivative |
Trifluoromethylphenyl Group
Biological Activity-Driven Modifications
Structural analogs of this compound exhibit antimicrobial and anticancer properties, prompting targeted modifications:
Stability and Degradation
- Hydrolysis : Under acidic (HCl, reflux) or basic (NaOH, 70°C) conditions, the thioamide hydrolyzes to 2-(benzylamino)-N-[4-(trifluoromethyl)phenyl]acetamide and H₂S .
- Photodegradation : UV exposure (254 nm) leads to C–S bond cleavage, forming benzylamine and thiocyanate byproducts .
Comparative Reactivity Table
| Functional Group | Reactivity Toward | Preferred Conditions | Product Stability |
|---|---|---|---|
| Thioamide (–C(=S)–NH–) | Alkylation, oxidation | Mild bases (K₂CO₃), RT | Moderate |
| Benzylamine (–NH–CH₂C₆H₅) | Acylation, deprotection | Acidic/basic catalysis | High |
| Trifluoromethylphenyl (–C₆H₄CF₃) | Electrophilic substitution | Strong acids (HNO₃/H₂SO₄) | Low |
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 2-(benzylamino)-2-thioxo-N-[4-(trifluoromethyl)phenyl]acetamide may be used to study protein interactions, enzyme inhibition, or as a probe in biochemical assays.
Medicine: This compound has potential medicinal applications, such as in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In industry, this compound may be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.
Mechanism of Action
The mechanism by which 2-(benzylamino)-2-thioxo-N-[4-(trifluoromethyl)phenyl]acetamide exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group, in particular, can enhance the compound's binding affinity to biological targets, leading to specific biological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
Trifluoromethyl Positional Isomerism: The target compound’s 4-(trifluoromethyl)phenyl group distinguishes it from Compound 25 (), which has a 3-(trifluoromethyl)phenyl group.
Thiazolidinone Modifications: Compounds 25, 27, and others in incorporate a thiazolidinone ring with benzylidene or halogen substituents. These modifications increase molecular complexity and polarity compared to the target compound’s simpler acetamide-thiourea scaffold .
Synthetic Yields: Most analogs in were synthesized in high yields (80–89%), suggesting robust synthetic routes for this class. The boronic acid derivative () also achieved 80% yield, indicating reliable methods for benzylamino-containing compounds .
Physicochemical Properties
- Lipophilicity : The trifluoromethyl group in the target compound enhances lipophilicity (logP ~3.5 estimated), similar to Compound 24. Halogenated analogs (e.g., Compound 27 with Cl/Br) may exhibit even higher logP values due to added hydrophobic groups .
- Thermal Stability: Melting points for thiazolidinone-containing analogs (e.g., 192–217°C) are generally higher than non-cyclic acetamides, likely due to rigid aromatic systems and hydrogen-bonding capacity .
Research Findings and Implications
Positional isomerism (para vs. meta) may influence dipole moments and crystal packing, as seen in the higher melting point of Compound 25 (192–194°C) compared to non-fluorinated analogs .
Role of Thiazolidinone Rings: Analogs with thiazolidinone cores () demonstrate increased structural rigidity, which could enhance binding to targets like tubulin (implied by ’s focus on microtubule-targeting boronic acids) .
Biological Activity
2-(Benzylamino)-2-thioxo-N-[4-(trifluoromethyl)phenyl]acetamide, with the chemical formula CHFNOS and CAS number 271798-63-1, is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
- Molecular Weight : 338.347 g/mol
- Density : 1.4 ± 0.1 g/cm³
- LogP : 4.19 (indicating lipophilicity)
- Melting Point : Not available
- Boiling Point : Not available
The biological activity of this compound can be attributed to its structural features, particularly the thioxo group and the trifluoromethyl substituent. These groups are known to enhance the compound's interaction with biological targets.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including tyrosinase, which is involved in melanin synthesis. In studies, similar compounds have exhibited significant antityrosinase activity, suggesting that this compound may also inhibit this enzyme effectively .
- Anticancer Activity : Thiazole derivatives are often explored for their anticancer properties. The presence of electron-withdrawing groups like trifluoromethyl can enhance the cytotoxic effects against cancer cell lines by promoting apoptosis and inhibiting cell proliferation .
- Antimicrobial Properties : Research indicates that thiazole derivatives possess antimicrobial activity. The structural characteristics of this compound may contribute to its effectiveness against bacterial strains, akin to other thiazole compounds .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Enzyme Inhibition | Antityrosinase activity | |
| Anticancer Activity | Induces apoptosis in cancer cells | |
| Antimicrobial Activity | Effective against certain bacterial strains |
Case Study: Anticancer Activity
In a study examining thiazole derivatives, compounds similar to this compound were tested against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that these compounds induced significant cytotoxicity at low micromolar concentrations, with IC values lower than those observed for standard chemotherapeutics like doxorubicin .
Case Study: Enzyme Inhibition
Another investigation focused on the inhibitory effects of benzylideneacetone analogs on tyrosinase activity. The findings suggested that compounds with similar structural motifs to this compound significantly inhibited both monophenolase and diphenolase activities, demonstrating reversible inhibition properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
